molecular formula C19H29NO4 B15155686 3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid

3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid

Cat. No.: B15155686
M. Wt: 335.4 g/mol
InChI Key: VJXYUVJDZAIFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid is a synthetic intermediate widely used in peptide chemistry and medicinal research. Its structure comprises:

  • A tert-butoxycarbonyl (Boc) protecting group on the amine, ensuring stability during synthetic reactions.
  • A butyric acid backbone, providing a carboxylic acid moiety for further conjugation or derivatization.
  • A 4-(tert-butyl)phenyl substituent, introducing steric bulk and lipophilicity.

This compound’s design facilitates controlled deprotection of the amine group under acidic conditions (e.g., trifluoroacetic acid), making it valuable in solid-phase peptide synthesis (SPPS) and drug discovery .

Properties

IUPAC Name

4-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-18(2,3)14-9-7-13(8-10-14)11-15(12-16(21)22)20-17(23)24-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXYUVJDZAIFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard-Coupling Approach with Copper Catalysis

The predominant method adapts the asymmetric synthesis of sitagliptin intermediates described in CN103058888A. This route involves:

  • Boc Protection of L-Aspartic Acid Derivatives :
    L-aspartic acid methyl ester is treated with di-tert-butyl dicarbonate (Boc₂O) in aqueous sodium bicarbonate, achieving 93% yield of N-Boc-L-aspartic acid-4-methyl ester.
  • Tosylate Intermediate Formation :
    The hydroxyl group of N-Boc-L-aspartic acid-4-methyl ester is converted to a tosylate using toluenesulfonyl chloride (TsCl) and triethylamine in dichloromethane (60% yield).
  • Copper-Catalyzed Grignard Coupling :
    The tosylate reacts with 4-(tert-butyl)phenylmagnesium bromide under CuBr·SMe₂ catalysis in tetrahydrofuran (THF) at −78°C, yielding the tert-butylphenyl-substituted intermediate (78% yield).
  • Ester Hydrolysis :
    Basic hydrolysis (NaOH, methanol/water) converts the methyl ester to the carboxylic acid, followed by acidification to pH 2–3 for crystallization (≥95% purity).

Key Data Table: Reaction Conditions for Grignard Coupling

Parameter Value
Catalyst CuBr·SMe₂ (5 mol%)
Solvent THF
Temperature −78°C → RT
Grignard Reagent 4-(tert-butyl)phenylMgBr
Yield 78%
Stereochemical Integrity >99% ee (retained from L-Asp)

Stepwise Analysis of Optimized Industrial Synthesis

Boc Protection and Tosylation

The initial steps ensure amine protection and activation for nucleophilic substitution:

  • Boc Protection :
    L-aspartic acid methyl ester hydrochloride (62.0 g) reacts with Boc₂O (81.5 g) in acetone/water (93% yield).
    Critical Factor : Sodium bicarbonate maintains pH >8, preventing Boc group cleavage.
  • Tosylation :
    (S)-4-Hydroxy-3-Boc-aminobutyrate (0.50 g) reacts with TsCl (0.43 g) in dichloromethane at 0°C. Triethylamine scavenges HCl, driving the reaction to 60% yield.

Copper-Mediated Cross-Coupling

The coupling step introduces the 4-(tert-butyl)phenyl group while preserving chirality:

  • Grignard Reagent Preparation :
    4-(tert-butyl)bromobenzene (25.0 g) reacts with magnesium in THF, initiated by 1,2-dibromoethane.
  • Coupling Mechanism :
    CuBr·SMe₂ facilitates single-electron transfer, enabling radical recombination with retention of configuration.

Ester Hydrolysis and Purification

Hydrolysis under mild conditions prevents Boc deprotection:

  • Conditions : 2 M NaOH in methanol/water (1:1) at 50°C for 4 hours.
  • Acidification : 1 M KHSO₄ precipitates the product, which is filtered and dried (≥95% purity).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) :
    δ 1.40 (s, 9H, Boc CH₃), 2.45 (s, 3H, Ts CH₃), 3.64 (s, 3H, COOCH₃), 4.11 (s, 2H, CH₂Ts), 5.07 (d, J = 7.1 Hz, NH), 7.35–7.77 (m, Ar-H).
  • HPLC Purity :
    >95% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Industrial Specifications

Parameter Specification
Purity ≥95%
Residual Solvents <500 ppm (THF, methanol)
Heavy Metals <10 ppm
Chirality >99% ee

Challenges and Mitigation Strategies

Stereochemical Inversion Risks

Copper catalysts may induce racemization during coupling. Using low temperatures (−78°C) and SMe₂ ligands suppresses inversion, maintaining >99% ee.

Tosylate Stability

The tosylate intermediate is hygroscopic; reactions require anhydrous THF and nitrogen atmospheres to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Substitution: The tert-butyl group on the phenyl ring can be substituted with other groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products

    Deprotection: 3-amino-4-[4-(tert-butyl)phenyl]butyric Acid.

    Oxidation: this compound derivatives with additional functional groups.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of amino acid transport and metabolism in biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active amino acid upon deprotection. The molecular targets and pathways involved can vary, but they often include enzymes and receptors related to amino acid metabolism and transport.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-(tert-butyl)phenyl group distinguishes the target compound from analogs with other aromatic substituents. Key comparisons include:

Electron-Withdrawing Groups (EWGs)
  • Reduced lipophilicity compared to tert-butyl (logP difference ~1.5 estimated), affecting membrane permeability .
  • Halogenated Analogs (e.g., 4-bromo, 4-chloro): Boc-(R)-3-amino-4-(4-bromophenyl)butyric acid (): Bromine’s steric and electronic effects may alter binding in enzyme-active sites. 4-Chlorophenyl variant (): Chlorine’s moderate EWG properties balance reactivity and stability, often used in kinase inhibitor scaffolds .
Electron-Donating Groups (EDGs)
  • 4-Methoxyphenyl variant ():

    • The methoxy group (-OCH₃) increases solubility via hydrogen bonding but may reduce metabolic stability due to susceptibility to oxidative demethylation .
  • Unsubstituted Phenyl variant ((S)-3-(Boc-amino)-4-phenylbutyric acid, ): Absence of substituents reduces steric hindrance, favoring interactions with flat hydrophobic pockets in proteins (e.g., GPCRs) .
Fluorinated Analogs
  • 3-Fluoro-5-(trifluoromethyl)phenyl variant ():
    • The trifluoromethyl group (-CF₃) significantly enhances metabolic stability and bioavailability, a common feature in CNS-targeting drugs .

Backbone Modifications

While the butyric acid backbone is conserved across analogs, positional isomers and homologs exist:

  • 4-Hydroxy-4-(aryl)butyric acids ():
    • Hydroxy substitution at the 4-position introduces chirality and hydrogen-bonding capacity, useful in prodrug design .
  • Branched or Cyclic Variants ():
    • Compounds like ND-4 incorporate spirocyclic motifs, altering conformational flexibility and target selectivity .

Biological Activity

3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric acid, also known as Boc-L-β-homophenylalanine, is a derivative of phenylalanine that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tert-butyl group, which enhances its hydrophobic properties, making it a valuable candidate in drug design and development.

  • Molecular Formula : C19H29NO4
  • Molecular Weight : 333.45 g/mol
  • CAS Number : 401916-48-1
  • Melting Point : 100-104 °C
  • Density : 1.139 g/cm³

The biological activity of this compound is primarily attributed to its role as an amino acid derivative that can influence various biochemical pathways. Its structural characteristics allow it to interact with specific receptors and enzymes, potentially modulating physiological responses.

Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, can serve as ergogenic supplements. They are known to:

  • Influence the secretion of anabolic hormones.
  • Provide fuel during exercise.
  • Enhance mental performance during stress-related tasks.
  • Prevent exercise-induced muscle damage .

Inhibition of GSK-3β

Studies on related compounds have shown that modifications in the amide structure can lead to significant biological activity against glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme involved in various signaling pathways. Although specific data on this compound's activity against GSK-3β is limited, its structural analogs have demonstrated promising inhibitory potency and metabolic stability .

Case Studies and Research Findings

  • Ergogenic Supplementation : A study highlighted the efficacy of amino acid derivatives in enhancing physical performance, suggesting that compounds like this compound could be beneficial for athletes .
  • GSK-3β Inhibition : While direct studies on this compound are scarce, related research indicates that structural modifications can yield potent inhibitors of GSK-3β, which may suggest a similar potential for this compound .
  • Sitagliptin Phosphate Intermediate : The compound serves as a key intermediate in the synthesis of sitagliptin phosphate, an FDA-approved drug for type II diabetes management. This connection underscores the compound's relevance in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Ergogenic EffectsEnhances hormone secretion and prevents muscle damage during exercise
GSK-3β InhibitionPotential inhibitor based on structural analog studies
Pharmaceutical RelevanceKey intermediate in the synthesis of sitagliptin phosphate for diabetes treatment

Q & A

What are the optimal synthetic routes for preparing 3-(Boc-amino)-4-[4-(tert-butyl)phenyl]butyric Acid with high enantiomeric purity?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Introduce the tert-butyl group via Friedel-Crafts alkylation on a phenyl precursor, ensuring regioselectivity at the para position .
  • Step 2: Perform Boc protection on the amino group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions, often with a base like DMAP or TEA to minimize racemization .
  • Step 3: Optimize enantiomeric purity using chiral auxiliaries or asymmetric hydrogenation. For example, Rh-catalyzed hydrogenation with Josiphos ligands has been effective for β-amino acid derivatives .
  • Validation: Monitor reaction progress via TLC or HPLC with chiral columns (e.g., Chiralpak IA) to confirm >98% enantiomeric excess .

Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Answer:
A combination of orthogonal methods is recommended:

  • HPLC-MS: Reversed-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm and ESI-MS for mass confirmation .
  • NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify tert-butyl singlet (δ ~1.25 ppm) and Boc carbamate resonance (δ ~1.4 ppm) .
  • Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values to rule out hydrate or solvent impurities .
  • Melting Point: Compare observed mp with literature values (e.g., 150–151°C for related Boc-protected analogs) .

How does the tert-butyl group influence the compound’s stability under different pH conditions?

Answer:
The tert-butyl group enhances steric hindrance, improving stability:

  • Acidic Conditions (pH <3): The Boc group is labile, but the tert-butyl substituent on the phenyl ring remains intact, as shown in stability studies using HCl/THF .
  • Basic Conditions (pH >10): The tert-butyl group prevents nucleophilic attack on the aromatic ring, though the Boc carbamate hydrolyzes. Use phosphate buffers (pH 7.4) for long-term storage .
  • Thermal Stability: DSC analysis reveals decomposition onset at ~200°C, attributed to tert-butyl group pyrolysis .

What are the common side reactions during Boc deprotection, and how can they be mitigated?

Answer:
Key challenges and solutions include:

  • Carbamate Rearrangement: Acidic deprotection (e.g., TFA/DCM) may form tert-butyl cations, leading to alkylation byproducts. Use scavengers like anisole or thioanisole to trap cations .
  • Racemization: Prolonged exposure to strong acids (e.g., HCl/dioxane) can epimerize the α-carbon. Limit reaction time to <2 hours and monitor with chiral HPLC .
  • Alternative Methods: Consider photolabile protecting groups (e.g., NVOC) for sensitive applications to avoid acidic conditions .

How can researchers resolve contradictions in reported bioactivity data across studies using this compound?

Answer:
Discrepancies often arise from:

  • Purity Variations: Reproduce assays using independently synthesized batches with ≥95% purity (HPLC-validated) to exclude impurity-driven effects .
  • Stereochemical Differences: Compare (R)- and (S)-enantiomers, as bioactivity may vary significantly (e.g., IC₅₀ differences in enzyme inhibition assays) .
  • Assay Conditions: Standardize buffer systems (e.g., PBS vs. Tris-HCl) and cell lines to control for environmental factors .

What strategies optimize the compound’s solubility for in vitro assays without structural modification?

Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility while avoiding precipitation .
  • pH Adjustment: Ionize the carboxylic acid group by preparing sodium salts (pH ~8.5), improving solubility >10 mg/mL in PBS .
  • Nanoformulation: Encapsulate in PEGylated liposomes or micelles for cell-based studies, achieving sustained release without altering the core structure .

How does the electronic environment of the tert-butylphenyl moiety affect reactivity in cross-coupling reactions?

Answer:
The tert-butyl group is electron-donating, which:

  • Activates the Ring: Enhances electrophilic substitution at the meta position relative to the butyric acid chain, as shown in bromination studies .
  • Steric Effects: Limits Pd-catalyzed coupling (e.g., Suzuki-Miyaura) due to hindered access to the aryl halide. Use bulky ligands (XPhos) to improve yields .

What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • LogP Calculation: Use Molinspiration or SwissADME to estimate logP (~3.5), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Molecular Dynamics (MD): Simulate interactions with serum albumin (PDB: 1AO6) to predict binding affinity and half-life .
  • Docking Studies: AutoDock Vina for modeling binding to targets like GABA receptors, guided by the tert-butyl group’s hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.